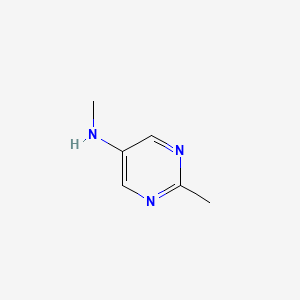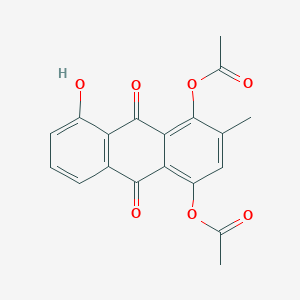
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes hydroxyl, methyl, and diacetate functional groups attached to an anthracene core.
Méthodes De Préparation
The synthesis of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves multiple steps. One common method includes the acetylation of 8-hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of anthracenediols.
Applications De Recherche Scientifique
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research is ongoing to explore its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in the treatment of psoriasis.
1,4-Dihydroxy-9,10-anthraquinone: Used as a dye and in the synthesis of other anthraquinone derivatives.
2,6-Dihydroxy-9,10-anthraquinone: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
87728-26-5 |
|---|---|
Formule moléculaire |
C19H14O7 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O7/c1-8-7-13(25-9(2)20)15-16(19(8)26-10(3)21)18(24)14-11(17(15)23)5-4-6-12(14)22/h4-7,22H,1-3H3 |
Clé InChI |
SVZDDWBIAGKUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


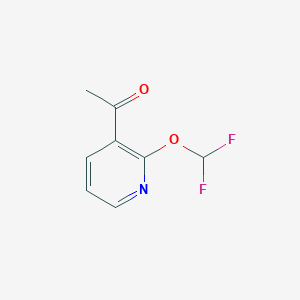
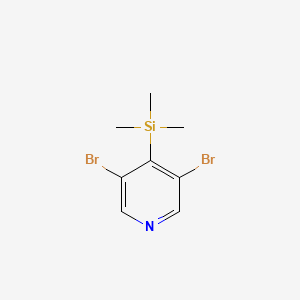
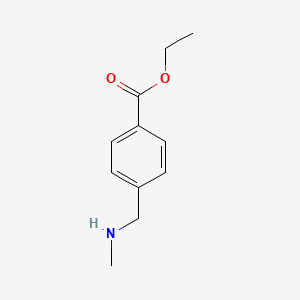
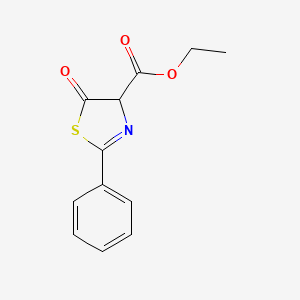
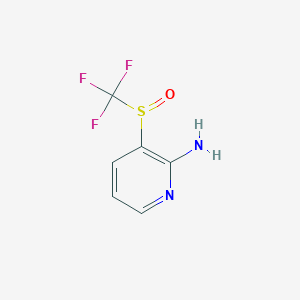
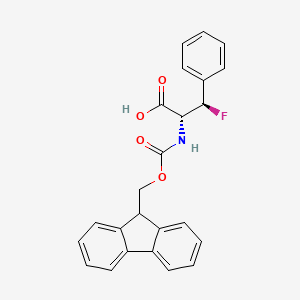

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
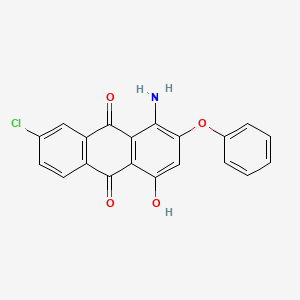
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)

